N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide
Description
Properties
CAS No. |
920315-33-9 |
|---|---|
Molecular Formula |
C23H22N4O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(3-ethylindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H22N4O/c1-2-20-18-7-3-6-10-22(18)27(26-20)15-16-11-13-17(14-12-16)23(28)25-21-9-5-4-8-19(21)24/h3-14H,2,15,24H2,1H3,(H,25,28) |
InChI Key |
BOOPPGCBDXALMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Benzoyl Chloride Preparation
4-[(3-Ethyl-1H-indazol-1-yl)methyl]benzoic acid (10 mmol) reacts with thionyl chloride (30 mmol) in anhydrous toluene under reflux (110°C, 2 hr), achieving 95% conversion to the corresponding acyl chloride. Excess thionyl chloride is removed via rotary evaporation under reduced pressure (40 mbar, 60°C).
Coupling with 2-Aminophenylamine
The acyl chloride is treated with 2-aminophenylamine (12 mmol) in dichloromethane (DCM) containing triethylamine (15 mmol) at 0–5°C. After 12 hr stirring at room temperature, the crude product is washed with 5% HCl (3×50 mL) and recrystallized from ethanol/water (4:1), yielding 87% pure benzamide.
Critical Parameters
- Temperature control during coupling prevents diacylation byproducts
- Triethylamine concentration above 1.5 eq. ensures complete HCl neutralization
- Ethanol/water recrystallization removes unreacted amine (HPLC purity >99.2%)
Indazole Alkylation: N1-Methylation Strategies
Functionalization of 3-ethyl-1H-indazole at the N1 position employs two predominant methods:
Phase-Transfer Alkylation (US20080312205A1)
A mixture of 3-ethyl-1H-indazole (50 mmol), 4-(bromomethyl)benzoic acid (55 mmol), and tetrabutylammonium bromide (5 mmol) in toluene/50% NaOH (3:1 v/v) is stirred at 80°C for 6 hr. The organic layer is separated, concentrated, and crystallized from heptane, yielding 78% 4-[(3-ethyl-1H-indazol-1-yl)methyl]benzoic acid.
Microwave-Assisted Alkylation
Adapting CA2833394C protocols, 3-ethyl-1H-indazole (20 mmol) and 4-(chloromethyl)benzoyl chloride (22 mmol) in NMP are irradiated at 150°C (300 W) for 20 min. Rapid cooling and filtration give 85% yield, reducing reaction time from 6 hr to 20 min compared to conventional heating.
Comparative Performance
| Method | Yield | Time | Purity |
|---|---|---|---|
| Phase-transfer | 78% | 6 hr | 98.5% |
| Microwave | 85% | 20 min | 99.1% |
Palladium-Catalyzed Cross-Coupling for Final Assembly
The convergent synthesis route employs Suzuki-Miyaura coupling to link functionalized indazole and benzamide moieties. Patent WO2014093583A2 optimizes this step:
Reaction Conditions
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Ligand: XPhos (4 mol%)
- Base: K₃PO₄ (3 eq.)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C, 12 hr under N₂
Workup Protocol
The reaction mixture is filtered through Celite®, extracted with ethyl acetate (3×100 mL), and concentrated. Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in 82% yield.
Key Advancements
- XPhos ligand enhances coupling efficiency (turnover number >4,000)
- Aqueous base minimizes protodeboronation side reactions
- Oxygen-free conditions prevent Pd black formation
Process Optimization and Scale-Up Challenges
Scalable production requires addressing three critical issues:
Solvent Selection for Crystallization
Ethanol/water mixtures (4:1 v/v) provide optimal crystal morphology for filtration, as demonstrated in WO2014093583A2. At >500 g scale, cooling rates of 0.5°C/min prevent oiling out, achieving 99.4% purity by HPLC.
Catalyst Recycling
Continuous flow systems (CA2833394C) enable Pd recovery through in-line scavenger cartridges (QuadraPure™ TU), reducing metal contamination to <5 ppm.
Thermal Stability Considerations
DSC analysis reveals decomposition onset at 210°C, necessitating reaction temperatures below 150°C during amidation and coupling steps.
Analytical Characterization
Identity confirmation employs complementary techniques:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indazole H4), 7.89 (d, J=8.4 Hz, 2H, benzamide aromatic), 6.98 (dd, J=8.0, 1.6 Hz, 1H, aminophenyl)
- HRMS (ESI+): m/z 401.1867 [M+H]⁺ (calc. 401.1864)
Purity Assessment
HPLC (C18, 0.1% TFA in H₂O/MeCN gradient) shows single peak at 11.23 min (≥99.5% purity).
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The benzamide and indazole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of various substituted benzamides and indazoles.
Scientific Research Applications
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety is known to bind to specific sites on proteins, modulating their activity. This binding can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects. The aminophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between the target compound and its analogues:
| Compound Name | Key Structural Features | Biological Target | Clinical/Preclinical Status | Notable Findings | Evidence IDs |
|---|---|---|---|---|---|
| N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide | 3-ethylindazolylmethyl, 2-aminophenyl | Likely HDAC | Not reported | Structural similarity to HDAC inhibitors | [10, 15] |
| Mocetinostat (MGCD0103) | 4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl] group | HDAC (Class I/IV) | Phase II trials (lymphoma) | Potent HDAC inhibition; oral bioavailability | [8, 15] |
| Compose I (N-(2-aminophenyl)-4-((5,6-dimethoxy-2H-indazol-2-yl)methyl)benzamide) | 5,6-dimethoxyindazolylmethyl | HDAC | Preclinical | Polymorphs studied for formulation stability | [10] |
| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide | Oxadiazole-naphthalenylmethyl group | HDAC | Preclinical | Most potent HDAC inhibitor in its series | [7] |
| N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide | Difluoro-benzyl, piperazinyl, tetrahydropyranylamino | Protein kinases | Preclinical | Targets kinase-deregulated cancers | [11] |
| 3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) | Benzimidazole-thioacetamido group | Antimicrobial/anticancer | Preclinical | Dual activity; structural flexibility | [2] |
Mechanistic and Functional Insights
- HDAC Inhibition: The target compound shares the 2-aminophenyl benzamide scaffold with Mocetinostat and Compose I, which are established HDAC inhibitors. Mocetinostat’s pyridinylpyrimidinyl group enhances binding specificity to Class I HDACs, while the target compound’s 3-ethylindazole may influence isoform selectivity or pharmacokinetics . The oxadiazole-naphthalenylmethyl derivative () demonstrated superior HDAC inhibition, suggesting that bulky hydrophobic groups (e.g., naphthalene) improve binding affinity. In contrast, the target compound’s ethyl group may balance lipophilicity and solubility .
- Kinase Targeting: The difluoro-benzyl-piperazinyl compound () diverges mechanistically, targeting protein kinases instead of HDACs. Structural features like the tetrahydropyranylamino group likely contribute to kinase active-site interactions .
Antimicrobial Activity :
Structural-Activity Relationships (SAR)
- Indazole vs. Pyrimidine/Pyridine: Replacement of Mocetinostat’s pyridinylpyrimidinyl group with 3-ethylindazole (target compound) may alter HDAC isoform selectivity or metabolic stability due to indazole’s rigid heterocyclic structure .
- The oxadiazole derivative () shows that heterocyclic linkers (e.g., oxadiazole) can enhance potency, possibly by stabilizing enzyme-inhibitor interactions .
Biological Activity
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide, also known as CAS Number 920315-33-9, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C23H22N4O, with a molecular weight of 374.45 g/mol. The compound features an indazole moiety, which is known for its diverse biological activities.
1. Antitumor Activity
Recent studies have indicated that compounds containing indazole structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer models:
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 109 | EGFR T790M | 5.3 |
These findings suggest that the indazole scaffold may contribute significantly to the antitumor efficacy of these compounds.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, including those involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indazole or benzamide portions can significantly affect potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on indazole ring | Enhanced potency against specific kinases |
| Variation in amine substituents | Altered solubility and bioavailability |
Research suggests that specific substitutions can lead to improved selectivity against cancer cell lines while minimizing off-target effects.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited proliferation in human cancer cell lines such as HCT116 (colon cancer) and KMS12-BM (multiple myeloma) with IC50 values indicating significant potency.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
